(E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)acrylamide
Description
This compound is an acrylamide derivative featuring a cyano group, a 2-methoxyphenyl amide substituent, and a 1-methylindol-3-yl moiety. Its structural design combines electron-withdrawing (cyano) and electron-donating (methoxy, methylindole) groups, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(E)-2-cyano-N-(2-methoxyphenyl)-3-(1-methylindol-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c1-23-13-15(16-7-3-5-9-18(16)23)11-14(12-21)20(24)22-17-8-4-6-10-19(17)25-2/h3-11,13H,1-2H3,(H,22,24)/b14-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEARCWBDTZGRU-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Structural and Functional Insights
Anti-inflammatory Potential: The target compound shares a cyanoacrylamide backbone with ICMD-01, which demonstrated significant inhibition of pro-inflammatory cytokines (IL-1β, TNFα) and nitric oxide in macrophages . The addition of a 1-methyl group on the indole may enhance metabolic stability, while the 2-methoxyphenyl group could improve solubility and target binding compared to ICMD-01’s phenyl substituent.
Kinase Inhibition: WP1065, a cyanoacrylamide with a pyridyl group, inhibits activated JAK2 kinase, a target in cancer therapy .
Antifungal Activity :
- Phthalimide-derived acrylamides () with methoxy-substituted phenyl groups showed antifungal activity dependent on aromatic methoxy groups . The target’s 2-methoxyphenyl group may confer similar properties, though this requires experimental validation.
Corrosion Inhibition :
- ACR-2’s corrosion inhibition efficacy in acidic media highlights the role of electron-donating groups (e.g., methoxy) in adsorption on metal surfaces . The target compound’s methoxyphenyl group may offer comparable interfacial activity, but its indole moiety could reduce practicality for industrial use.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
